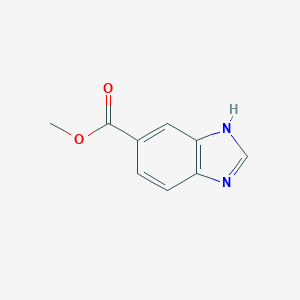![molecular formula C6H10O2 B127029 trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone CAS No. 156742-99-3](/img/structure/B127029.png)
trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone, also known as trans-HMCPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology.
Mechanism Of Action
Trans-HMCPE acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the release of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function, mood regulation, and reward pathways.
Biochemical And Physiological Effects
Studies have shown that trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone can improve cognitive function and memory in animal models. It has also been shown to have an antidepressant effect and to reduce the symptoms of Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone.
Advantages And Limitations For Lab Experiments
One advantage of using trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone in lab experiments is its specificity for the alpha7 nAChR, which allows for targeted research on this receptor. However, one limitation is the need for further research to fully understand its effects on other receptors and potential side effects.
Future Directions
For the research on trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone include exploring its potential as a therapeutic agent for neurological disorders, investigating its effects on other receptors and neurotransmitter systems, and optimizing its pharmacological properties for clinical use.
In conclusion, trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone is a promising compound for scientific research in the field of pharmacology. Its potential applications in the treatment of neurological disorders and its specific targeting of the alpha7 nAChR make it an interesting subject for further study. However, more research is needed to fully understand its biochemical and physiological effects and to optimize its pharmacological properties for clinical use.
Synthesis Methods
Trans-HMCPE can be synthesized through a multistep process involving the reaction of cyclopropanone with formaldehyde followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process using column chromatography.
Scientific Research Applications
Trans-HMCPE has been studied for its potential use in the development of new drugs for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have an effect on the cholinergic system, which is involved in cognitive function, memory, and learning.
properties
CAS RN |
156742-99-3 |
|---|---|
Product Name |
trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone |
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C6H10O2/c1-4(8)6-2-5(6)3-7/h5-7H,2-3H2,1H3/t5-,6-/m0/s1 |
InChI Key |
UDEQWTRHJXJBOU-WDSKDSINSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1CO |
SMILES |
CC(=O)C1CC1CO |
Canonical SMILES |
CC(=O)C1CC1CO |
synonyms |
Ethanone, 1-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]-, rel- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



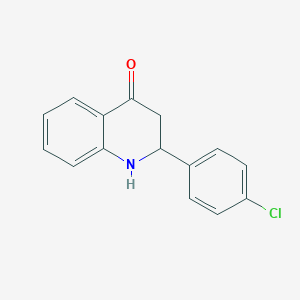
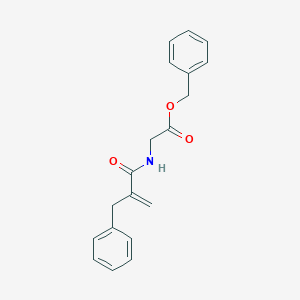
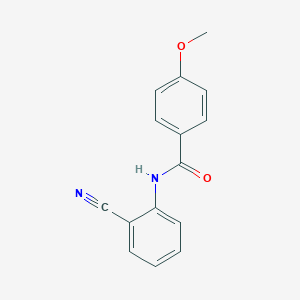
![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)
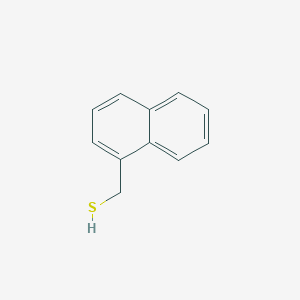
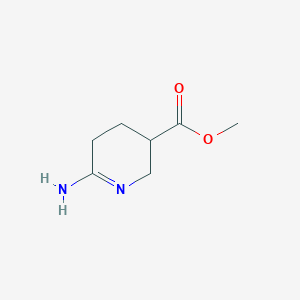

![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)
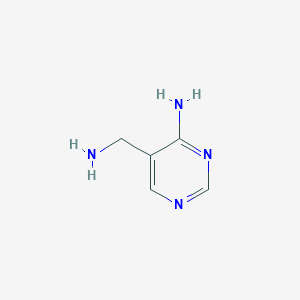
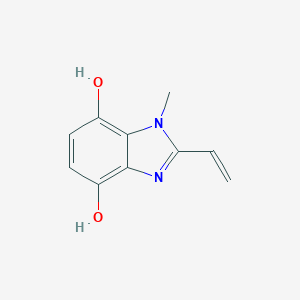
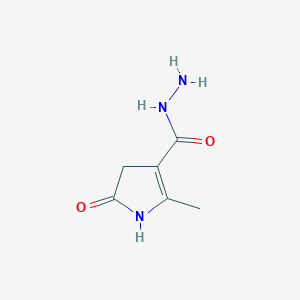
![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)
